molecular formula C12H14ClNOS B3935448 2-[(4-chlorophenyl)sulfanyl]-N-cyclopropylpropanamide

2-[(4-chlorophenyl)sulfanyl]-N-cyclopropylpropanamide

Cat. No.: B3935448
M. Wt: 255.76 g/mol
InChI Key: CGMLWEIWPBVFFT-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-cyclopropylpropanamide is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfanyl moiety, which is further linked to a cyclopropylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-cyclopropylpropanamide typically involves the reaction of 4-chlorothiophenol with cyclopropylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-cyclopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the amide functionality.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated or modified amide products.

    Substitution: Formation of brominated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-cyclopropylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one
  • 2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-(cyclohexylcarbamoyl)aminoacetamide

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-cyclopropylpropanamide is unique due to its specific structural features, such as the cyclopropylpropanamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNOS/c1-8(12(15)14-10-4-5-10)16-11-6-2-9(13)3-7-11/h2-3,6-8,10H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMLWEIWPBVFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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